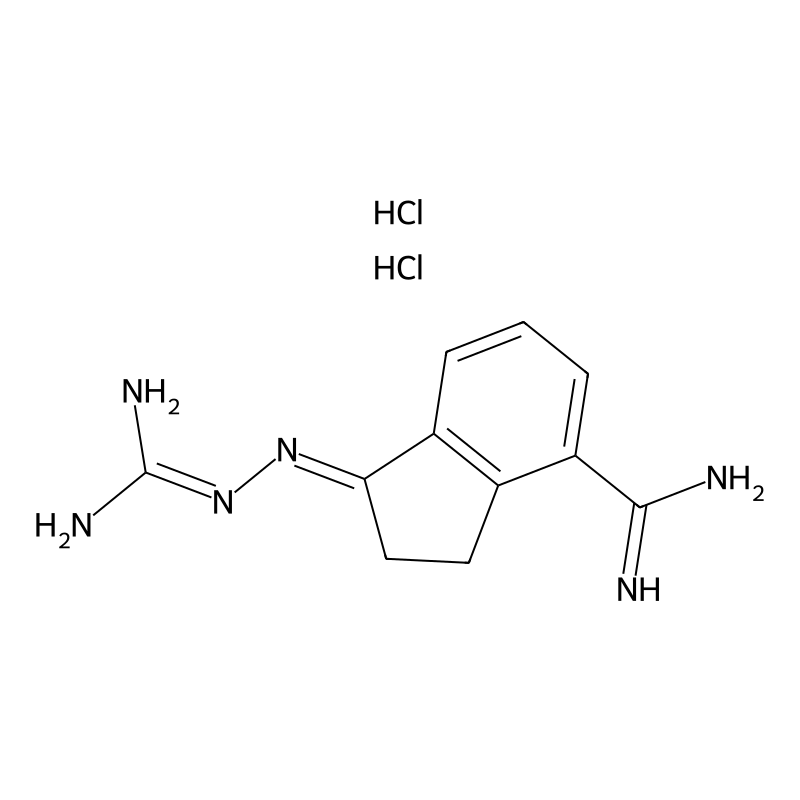

Sardomozide dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Chemical and Biological Profile

The table below summarizes the key technical data for Sardomozide dihydrochloride:

| Property | Description |

|---|---|

| Synonyms | CGP 48664A, SAM486A [1] [2] [3] |

| CAS Number | 138794-73-7 [1] [4] |

| Molecular Formula | C₁₁H₁₆Cl₂N₆ [1] [4] [3] |

| Molecular Weight | 303.19 g/mol [1] [2] [4] |

| Primary Target | S-adenosylmethionine decarboxylase (SAMDC) [1] [5] [2] |

| IC₅₀ (SAMDC) | 5 nM [1] [6] [5] |

| Main Action | Depletion of intracellular spermidine and spermine pools [3] |

| Appearance | Solid (white to off-white) [1] |

Mechanism of Action: Inhibiting Polyamine Biosynthesis

Polyamines are essential metabolites for cell growth and survival, and their levels are frequently elevated in cancers [7]. Sardomozide exerts its effects by targeting a key step in their synthesis.

The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by this compound:

Sardomozide inhibits SAMDC, blocking the production of spermidine and spermine [2] [7] [3].

As shown in the pathway:

- The enzyme SAMDC converts S-adenosylmethionine (SAM) into decarboxylated SAM (dcSAM) [7].

- dcSAM then donates an aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine [7].

- By potently inhibiting SAMDC, Sardomozide depletes the cellular dcSAM pool, thereby blocking the synthesis of spermidine and spermine and ultimately inhibiting cell proliferation [2] [3].

Experimental Data and Research Applications

The biological effects of this compound have been characterized in various experimental settings.

In Vitro Antiproliferative Activity

- In human T24 bladder carcinoma cells, Sardomozide (SAM486A) demonstrated an IC₅₀ of 0.71 µM [3].

- Treatment with 3 µM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of control levels [1] [6] [4].

- The inhibitor shows high selectivity, with >2500-fold selectivity for SAMDC over diamine oxidase (DAO) [3].

Cell Assay Protocol A common method to study resistance involves chronic exposure of cell lines to the inhibitor [6] [4]:

- Cell Line: The parent CHO (Chinese Hamster Ovary) cell line is used.

- Treatment: Cells are chronically exposed to increasing concentrations of Sardomozide over at least eight passages.

- Dosing: Treatment typically starts at 0.1 µM, with serial exposure to increasing concentrations (e.g., 1, 3, 10, 30, and 100 µM) to generate a panel of resistant sublines for comparative studies.

Research Significance and Context

This compound is a valuable tool compound for research use only [1] [6] [2]. Its primary utility lies in:

- Polyamine Research: It allows for the precise chemical disruption of polyamine biosynthesis, facilitating the study of polyamine function in cellular processes like proliferation, differentiation, and gene regulation [7].

- Anticancer Drug Discovery: The compound's potent antiproliferative activity has made it a candidate for oncology research, highlighting the therapeutic potential of targeting the polyamine pathway in cancer [2] [3].

References

- 1. This compound (Synonyms: CGP 48664A) [medchemexpress.com]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. This compound | SAMDC inhibitor [probechem.com]

- 4. | CAS#:138794-73-7 | Chemsrc this compound [chemsrc.com]

- 5. | SAMDC inhibitor | Axon Medchem this compound [axonmedchem.com]

- 6. Sardomozide (CGP 48664) | SAMDC Inhibitor [medchemexpress.com]

- 7. Genetically encoded fluorescent reporter for polyamines - PMC [pmc.ncbi.nlm.nih.gov]

S-adenosylmethionine decarboxylase inhibitor IC50

Quantitative Data on AdoMetDC Inhibitors

The table below summarizes inhibitory activity data for selected AdoMetDC inhibitors from recent scientific literature.

| Inhibitor Name | Target / Context | Activity (IC50, Ki, etc.) | Source / Reference |

|---|---|---|---|

| CGP 40215A | Leishmania donovani promastigotes | IC50 = 18 µM [1] | Pharmacol Res. 1996 [1] |

| Genz-644131 | Heterologous P. falciparum AdoMetDC (enzymatic) | Kiapp = Highly specific inhibitor; details in [2] | Sci Rep. 2013 [2] |

| MDL73811 | Precursor to Genz-series derivatives; poor pharmacokinetic profile cited as reason for derivative development [2] | Information not available in search results | Sci Rep. 2013 [2] |

| Lead Compound | Human AdoMetDC (hAdoMetDC) from in silico screening | Km reported as 3.1 ± 1.8 µM for the assay validation (not for the inhibitor itself) [3] | Sci Rep. 2015 [3] |

Experimental Protocols for Assessing Inhibition

Here are detailed methodologies for two key assays used to evaluate AdoMetDC activity and inhibition.

Non-Radioactive Spectrophotometric Assay (AdoMetDC-PEPC-MDH Coupled Assay)

This protocol is adapted from a 2015 study that established a simple and economic method for assessing hAdoMetDC activity [3].

- Principle: The assay couples the decarboxylation reaction to a detectable signal. The CO₂ produced by AdoMetDC is converted to bicarbonate, which is used by Phosphoenolpyruvate Carboxylase (PEPC) to form oxaloacetate from Phosphoenolpyruvate (PEP). Oxaloacetate is then reduced by Malate Dehydrogenase (MDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH consumption is proportional to AdoMetDC activity [3].

AdoMetDC-PEPC-MDH Coupled Assay Workflow

- Key Reagents and Optimized Conditions [3]:

- AdoMet Concentration: ≤ 1.0 mM (to minimize background interference).

- Enzyme: 1.0 µM hAdoMetDC.

- Putrescine: Can be omitted for simplicity, as its stimulatory effect is small in this assay system.

- Detection: Monitor the decrease in absorbance at 340 nm over time.

Radioactive Enzyme Inhibition Assay

This is a traditional, precise method for measuring AdoMetDC activity, as used in a 2013 study on Plasmodium AdoMetDC [2].

- Principle: The assay directly measures the release of radiolabeled CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine [2].

- Procedure:

- Enzyme-Inhibitor Pre-incubation: Purified AdoMetDC (e.g., 1 µg) is pre-incubated with the inhibitor at varying concentrations and for fixed time intervals (e.g., 2, 4, 6 minutes) at 37°C [2].

- Reaction Initiation: Add the radiolabeled substrate, S-adenosyl-L-[carboxyl-¹⁴C]methionine.

- CO₂ Trapping: The reaction is typically performed in a sealed vessel, and the released ¹⁴CO₂ is trapped using a basic solution (e.g., hydroxide-based) on a filter paper.

- Detection and Analysis: The trapped radioactivity is quantified by scintillation counting. The data is used to determine time-dependent enzyme kinetics for irreversible inhibitors (e.g., calculating the apparent inhibition constant, Kiapp) using methods like Kitz and Wilson analysis [2].

Research Context and Further Notes

- Therapeutic Target Validation: AdoMetDC is a well-validated drug target in protozoan parasites, including Leishmania [1], Trypanosoma [2], and Plasmodium (malaria) [2], due to its essential role in polyamine biosynthesis for rapid cell proliferation.

- Combination Therapy Potential: Research indicates that combining AdoMetDC inhibitors with other polyamine biosynthetic inhibitors, such as DFMO (an ornithine decarboxylase inhibitor), can produce an accentuated inhibitory effect on parasite growth [1].

- Navigating Data Limitations: Comprehensive, head-to-head IC₅₀ data for a wide range of inhibitors from a single source is often limited in the public domain. Commercial compound databases (like the one from AAT Bioquest mentioned in one result) may offer more structured data comparisons [4]. Furthermore, detailed pharmacological data for some published inhibitors (like the

Kiappfor Genz-644131) is contained within the full text of the articles and may require accessing the original paper for complete figures and numerical results [2].

References

- 1. Antileishmanial effect of a potent S - adenosylmethionine ... [pubmed.ncbi.nlm.nih.gov]

- 2. Novel S-adenosyl-L-methionine decarboxylase inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel inhibitors of human S ... [nature.com]

- 4. - S 1 adenosylmethionine ( decarboxylase , Ki) Inhibitors IC 50 [aatbio.com]

Comprehensive Technical Guide: Polyamine Biosynthesis Pathway Inhibition for Therapeutic Development

Introduction to Polyamine Biology and Therapeutic Targeting

Polyamines are small aliphatic cations essential for fundamental cellular processes including DNA synthesis, transcription, translation, and cell proliferation. The three primary polyamines in mammalian cells are putrescine, spermidine, and spermine, which exist as polycationic molecules at physiological pH due to the protonation of their amino groups. These compounds are ubiquitous in living organisms and play critical roles in maintaining cellular homeostasis through their interactions with negatively charged macromolecules such as DNA, RNA, and phospholipids. The intracellular polyamine pool is tightly regulated through a complex balance of biosynthesis, catabolism, and transport mechanisms, ensuring optimal concentrations for cellular functions while preventing cytotoxic accumulation. [1] [2]

The therapeutic interest in polyamine pathway inhibition stems from the consistent observation that rapidly proliferating cells, including cancer cells, exhibit elevated polyamine concentrations and increased metabolic flux through the polyamine pathway. Numerous studies have demonstrated that many tumors display dysregulated polyamine metabolism characterized by upregulated biosynthetic enzymes, downregulated catabolic enzymes, and enhanced polyamine uptake capabilities. This metabolic reprogramming creates a therapeutic window wherein cancer cells become more dependent on polyamine metabolism than normal cells, making the pathway an attractive target for anticancer interventions. The oncogene MYCN has been shown to directly regulate polyamine metabolism enzymes, particularly in neuroblastoma, where polyamine sufficiency appears necessary for MYCN oncogenicity. [3] [1]

Table: Key Polyamines in Mammalian Cells and Their Characteristics

| Polyamine | Chemical Structure | Primary Functions | Relative Concentration in Cancer Cells |

|---|---|---|---|

| Putrescine | Diamine | Precursor to higher polyamines, cell proliferation | Increased 2-3 fold |

| Spermidine | Triamine | eIF5A hypusination, protein synthesis, autophagy regulation | Increased 3-4 fold |

| Spermine | Tetraamine | DNA stabilization, antioxidant properties, ion channel regulation | Variable (often increased) |

Polyamine Metabolic Pathways

Biosynthesis Pathway

The polyamine biosynthesis pathway begins with the amino acid arginine, which serves as the primary carbon donor for polyamine synthesis. Arginine is first converted to ornithine through the action of arginase (ARG1), with this reaction representing the initial step that links polyamine metabolism to the urea cycle. Ornithine then undergoes decarboxylation catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC1) to form putrescine, the simplest polyamine. This reaction represents the first committed step in polyamine biosynthesis and is a key regulatory point in the pathway. ODC is a pyridoxal phosphate-dependent enzyme with an extremely short half-life, allowing for rapid cellular responses to changing polyamine demands. The subsequent synthesis of higher polyamines involves the addition of aminopropyl groups derived from S-adenosylmethionine (SAM). [1] [2] [4]

SAM is first decarboxylated by adenosylmethionine decarboxylase (AMD1) to form decarboxylated SAM (dcSAM), which serves as the aminopropyl donor for the synthesis of spermidine and spermine. Spermidine synthase (SRM) then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine. Similarly, spermine synthase (SMS) adds a second aminopropyl group to spermidine to produce spermine. Both SRM and SMS reactions generate 5'-methylthioadenosine (MTA) as a byproduct, which is recycled through the methionine salvage pathway to conserve methionine resources. The biosynthetic pathway is tightly regulated through feedback mechanisms wherein elevated polyamine levels inhibit ODC and AMD1 while stimulating catabolic enzymes and export processes. [1] [2]

Polyamine metabolic pathway showing biosynthesis, catabolism, and specialized functions. Key regulatory enzymes represent potential therapeutic targets for inhibition strategies. Created using DOT language with color-coded nodes: yellow for precursors, green for polyamines, red for cofactors, and blue for metabolites and modified proteins.

Transport Mechanisms

Cellular polyamine homeostasis is maintained not only through de novo synthesis but also through transmembrane transport systems that allow cells to import polyamines from the extracellular environment or export excess polyamines. Due to their positive charge at physiological pH, polyamines cannot passively diffuse across cellular membranes and require specific transport mechanisms. Research has identified several polyamine transporters including ATP13A2, ATP13A3, SLC18B1, and SLC3A2, each with different substrate specificities and cellular localizations. ATP13A2 functions as an endo/lysosomal transporter that selectively filters polyamines by binding and autophosphorylating ATP, creating a narrow channel within the lysosomal lumen that facilitates polyamine transport from lysosomes to the cytoplasm. [1] [5]

Two primary models exist for polyamine transport. The first proposes that polyamines enter the cytoplasm through membrane permeases before moving into acidic vesicles via transporter proteins in a process dependent on V-ATPase activity and an outward proton gradient. The second model suggests that polyamines enter cells via caveolin and glypican-mediated endocytosis, with polyamines being released from endosomes through a nitric oxide-mediated oxidative mechanism and exported via polyamine transporter proteins. The vesicular polyamine transporter protein (VPAT), encoded by SLC18B1, plays a pivotal role in storing spermine and spermidine in vesicles and releasing them from secretory cells. The identification and characterization of these transport systems have opened new therapeutic avenues for targeting polyamine metabolism through transport inhibition. [1] [5]

Catabolic Pathways

Polyamine catabolism serves dual purposes: regulating intracellular concentrations and generating signaling molecules. The major catabolic enzymes include spermidine/spermine N1-acetyltransferase (SAT1), polyamine oxidase (PAOX), and spermine oxidase (SMOX). SAT1 acetylates spermidine and spermine at the N1 position, creating substrates for either export or further processing by PAOX. This acetylation reaction represents the rate-limiting step in polyamine catabolism and is highly inducible by elevated polyamine levels. PAOX then converts acetylated spermidine and spermine back to spermidine and putrescine, respectively, while producing H₂O₂ and 3-acetamidopropanal. In contrast, SMOX directly oxidizes spermine to spermidine without prior acetylation, generating H₂O₂ and 3-aminopropanal. [1] [3] [2]

The catabolic pathway generates reactive oxygen species (ROS) as byproducts, which can cause oxidative damage at high concentrations but also function as signaling molecules at lower concentrations. The toxic byproduct acrolein can be produced from 3-aminopropanal through spontaneous deamination and has been implicated in various pathological conditions including renal insufficiency, cerebral infarction, and ischemia-reperfusion injury. Interestingly, spermidine serves as the exclusive substrate for the hypusination of eukaryotic initiation factor 5A (eIF5A), a unique post-translational modification essential for eIF5A function in protein synthesis and cellular metabolism. This modification occurs through two enzymatic steps catalyzed by deoxyhypusine synthase (DHPS) and deoxyhypusine hydroxylase (DOHH) and has been implicated in cancer progression, particularly through the eIF5A2 isoform which promotes invasion, metastasis, and angiogenesis. [1] [2]

Therapeutic Targeting Strategies

Enzyme Inhibition Approaches

Therapeutic targeting of polyamine metabolism has primarily focused on key enzymatic steps in the biosynthetic pathway, with particular emphasis on the rate-limiting enzyme ODC. The most extensively characterized ODC inhibitor is α-difluoromethylornithine (DFMO, eflornithine), an enzyme-activated, irreversible inhibitor that forms a covalent bond with ODC, permanently inactivating the enzyme. DFMO has demonstrated significant efficacy in preclinical cancer models, particularly in MYCN-amplified neuroblastoma, where it decreases tumor penetrance, extends survival, and synergizes with conventional chemotherapy. While initially developed as an anticancer agent, DFMO has found clinical utility in the treatment of African sleeping sickness and hirsutism, and more recently has shown promise in cancer prevention and combination therapy. [3] [4]

Other enzymatic targets in the polyamine pathway include S-adenosylmethionine decarboxylase (AMD1), which can be inhibited by methylglyoxal bis(guanylhydrazone) (MGBG). MGBG acts as a polyamine analog that binds to an allosteric site on AMD1, effectively suppressing enzyme activity. However, clinical application of MGBG has been limited by toxicity concerns, prompting the development of more specific AMD1 inhibitors. More recently, inhibitors targeting spermine oxidase (SMOX) and polyamine oxidase (PAOX) have been investigated as means to modulate polyamine catabolism and reduce the generation of potentially harmful ROS and toxic byproducts. The effectiveness of single-agent enzyme inhibition is often limited by compensatory mechanisms, including upregulation of polyamine transport and metabolic adaptations, necessitating combination approaches. [3] [4]

Table: Key Therapeutic Targets in Polyamine Metabolism

| Target | Therapeutic Approach | Representative Inhibitors | Mechanism of Action | Development Status |

|---|---|---|---|---|

| ODC1 | Enzyme inhibition | DFMO (eflornithine) | Irreversible, suicidal enzyme inhibition | FDA-approved for trypanosomiasis and hirsutism; Phase II/III for cancer |

| AMD1 | Enzyme inhibition | MGBG | Allosteric inhibition, polyamine analog | Limited clinical use due to toxicity |

| Polyamine Transport | Transport blockade | Various polyamine analogs | Competitive inhibition of uptake | Preclinical and early clinical development |

| SMOX/PAOX | Catabolism modulation | MDL72527 | Reduces ROS production | Primarily preclinical |

| DHPS | Hypusination inhibition | GC7, N1-guanyl-1,7-diaminoheptane | Blocks eIF5A activation | Preclinical |

Polyamine Transport Inhibition

Inhibition of polyamine transport represents a promising therapeutic strategy that complements enzymatic inhibition approaches. Cancer cells often upregulate polyamine transporters to compensate for biosynthetic inhibition, creating a vulnerability that can be exploited therapeutically. The development of polyamine transport inhibitors aims to block this adaptive response, effectively starving cancer cells of exogenous polyamines. Research in this area has accelerated with the improved characterization of specific polyamine transporters, including ATP13A2, ATP13A3, and SLC3A2, though the complete landscape of polyamine transport proteins remains an active area of investigation. [5] [1]

The complexity of polyamine transport mechanisms presents both challenges and opportunities for therapeutic intervention. Multiple transport pathways operate concurrently, potentially requiring multi-targeted approaches or the identification of master regulator transporters critical for cancer cell polyamine uptake. Recent methodological advances in measuring polyamine uptake, as detailed by Bunea and Phanstiel (2025), have improved the precision of transport inhibition studies. These approaches include competitive uptake assays using labeled polyamines, flow cytometry-based methods, and genetic screening techniques to identify essential transport components. The combination of transport inhibitors with biosynthetic inhibitors like DFMO has shown synergistic effects in preclinical models, supporting the clinical exploration of this approach. [5] [3]

Polyamine Analogs and Combination Therapies

The development of polyamine analogs represents another strategic approach to disrupting polyamine metabolism. These compounds are structurally similar to natural polyamines but modified to disrupt normal homeostasis through multiple mechanisms, including competitive inhibition of biosynthetic enzymes, interference with natural polyamine functions, and induction of catabolic pathways. Unlike enzyme-specific inhibitors, polyamine analogs often have pleiotropic effects on the polyamine network, making them particularly effective but also requiring careful optimization to minimize off-target effects. Silicon-containing polyamine analogs have shown promise as polyamine antagonists that prevent growth-related functions of natural polyamines through mechanisms that are not yet fully understood. [4] [3]

Combination therapies that simultaneously target multiple aspects of polyamine metabolism have demonstrated enhanced efficacy compared to single-agent approaches. Bitonti and colleagues demonstrated that co-administration of DFMO and bis(benzyl)polyamines cured P. berghei infections in mice, establishing the proof-of-concept for this strategy. In cancer models, the combination of DFMO with chemotherapy has shown synergistic effects against established tumors in both transgenic and xenograft models. These combination approaches are particularly relevant given the compensatory mechanisms that maintain polyamine homeostasis, including the interplay between biosynthesis, transport, and catabolism. Current research focuses on optimizing combination regimens and identifying predictive biomarkers to select patients most likely to benefit from polyamine-targeting therapies. [4] [3]

Experimental Methods and Protocols

Transport Inhibition Assays

The assessment of polyamine transport inhibition requires well-validated methodologies to accurately measure polyamine uptake in mammalian cells. The foundational protocol involves radiolabeled polyamine uptake assays using [³H]-putrescine, [³H]-spermidine, or [³H]-spermine to quantify transport kinetics and inhibitor efficacy. Cells are incubated with labeled polyamines in the presence or absence of potential inhibitors, followed by rapid washing to remove extracellular polyamines and scintillation counting to measure intracellular accumulation. Specific attention must be paid to assay conditions including buffer composition, incubation time, and temperature, as these factors significantly impact transport measurements. Recent methodological advances have introduced fluorescence-based assays using labeled polyamine analogs, enabling high-throughput screening of transport inhibitors without radioactive materials. [5] [6]

Critical considerations in transport inhibition studies include distinguishing between specific transport and non-specific binding, accounting for potential metabolism of labeled polyamines during the assay period, and controlling for cell viability and number. The field has developed standardized approaches to address these challenges, including the use of excess unlabeled polyamines to determine non-specific binding, incubation at 4°C to establish background levels, and normalization to protein content or cell number. Additionally, researchers must consider the complex regulation of polyamine transport, which is influenced by extracellular polyamine concentrations, cellular growth state, and feedback mechanisms involving antizymes. These factors necessitate careful experimental design and appropriate controls to generate meaningful data on transport inhibition. [5]

Polyamine Quantification Methodologies

Accurate quantification of polyamines and their metabolites is essential for evaluating the efficacy of pathway inhibitors. The gold standard method for polyamine quantification involves high-performance liquid chromatography (HPLC) coupled with fluorescence detection after pre-column derivatization with dansyl chloride or other fluorescent tags. This approach provides sensitive and specific measurement of individual polyamines (putrescine, spermidine, spermine) and acetylated derivatives from tissue extracts, blood plasma, or cell culture samples. More recently, liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed that offer enhanced sensitivity and the ability to measure multiple polyamine species simultaneously without derivatization. [6] [2]

Protocols for sample preparation typically involve acid extraction (commonly with perchloric or hydrochloric acid) to precipitate proteins followed by centrifugation to obtain clear supernatants for analysis. For cellular polyamine measurements, normalization to protein content or cell number is essential for accurate comparisons between treatment conditions. Specialized methodologies have been developed for specific applications, including subcellular fractionation to determine polyamine distribution between compartments, isotope labeling to measure polyamine flux and turnover, and immunohistochemical approaches to localize polyamines and their metabolic enzymes in tissue sections. These techniques collectively enable comprehensive assessment of polyamine metabolic status and the biochemical effects of pathway inhibition. [6]

Therapeutic Applications and Clinical Translation

Cancer Therapy Applications

The most advanced applications of polyamine pathway inhibition are in oncology, where the dependency of rapidly proliferating cells on polyamines provides a therapeutic window. Neuroblastoma, particularly MYCN-amplified neuroblastoma, has been a major focus of therapeutic development based on compelling preclinical evidence that polyamine depletion inhibits tumor growth and synergizes with conventional chemotherapy. The strong association between MYCN amplification and dysregulated polyamine metabolism, with upregulation of pro-synthetic enzymes and downregulation of catabolic enzymes, makes this cancer subtype particularly vulnerable to polyamine pathway inhibition. Clinical trials of DFMO in neuroblastoma have demonstrated promising results, leading to its investigation in both monotherapy and combination regimens. [3] [1]

Beyond neuroblastoma, polyamine pathway inhibition is being explored for a range of malignancies, including colorectal cancer, pancreatic cancer, and skin cancer. The interplay between polyamine metabolism and anti-tumor immunity represents a particularly promising area of investigation, as polyamines in the tumor microenvironment have been shown to modulate immune cell phenotypes and contribute to resistance to immune checkpoint blockade. Emerging evidence indicates that polyamine metabolism influences both tumor cells and the tumor microenvironment by shifting immune cells toward either tumor suppression or immune evasion. This insight has stimulated interest in combining polyamine pathway inhibitors with immunotherapy approaches to enhance anti-tumor immune responses. [1] [2]

Non-Oncology Applications

While cancer has been the primary focus, polyamine pathway modulation shows therapeutic potential in non-oncology indications as well. The role of polyamines in parasitic infections is well-established, with DFMO receiving FDA approval for the treatment of African sleeping sickness caused by Trypanosoma brucei gambiense. The differential dependence of parasites versus human cells on polyamine metabolism creates a favorable therapeutic index for this application. Emerging research suggests potential applications in neurodegenerative disorders, where reducing polyamine catabolism-related oxidative stress may provide neuroprotection, and inflammatory conditions, where modulation of polyamine levels can influence immune cell function and inflammatory responses. [4] [2]

The recognition that polyamine levels decline with aging and that polyamine supplementation can extend lifespan in model organisms has sparked interest in the opposite therapeutic approach—polyamine enhancement—for promoting healthy aging. Spermidine supplementation has been shown to induce autophagy, a cellular recycling process linked to longevity, and improve cognitive and cardiovascular function in aged models. This contrasting approach highlights the context-dependent nature of polyamine manipulation—depletion for hyperproliferative conditions like cancer, and carefully controlled supplementation for age-related decline. The balance between these opposing therapeutic strategies requires careful consideration of the specific physiological context and therapeutic goals. [2] [7]

Clinical Translation Challenges

The translation of polyamine pathway inhibitors from preclinical models to clinical application faces several challenges. The compensatory upregulation of polyamine transport in response to biosynthetic inhibition can limit the efficacy of single-agent approaches, necessitating combination strategies that simultaneously target multiple aspects of polyamine metabolism. The redundancy and complexity of polyamine regulatory networks, including the interplay between biosynthesis, catabolism, and transport, creates adaptive mechanisms that can bypass targeted inhibition. Additionally, tissue-specific differences in polyamine metabolism and the influence of dietary polyamines and gut microbiota-derived polyamines introduce variables that can affect treatment response and require consideration in clinical trial design. [3] [7] [2]

Future directions in the field include the development of more specific transport inhibitors based on the improving understanding of polyamine transporter structures and mechanisms, the optimization of polyamine analogs with improved therapeutic indices, and the identification of predictive biomarkers to select patients most likely to respond to polyamine-targeting therapies. Combination approaches that integrate polyamine pathway inhibition with conventional chemotherapy, radiation therapy, and emerging immunotherapies represent particularly promising avenues for clinical advancement. As the molecular mechanisms governing polyamine metabolism continue to be elucidated, new therapeutic targets and strategies will likely emerge, expanding the clinical potential of this metabolic pathway. [1] [3] [5]

Conclusion

References

- 1. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 2. Polyamines: their significance for maintaining health and ... [biosignaling.biomedcentral.com]

- 3. Polyamine pathway inhibition as a novel therapeutic approach ... [pmc.ncbi.nlm.nih.gov]

- 4. Polyamine Synthesis - an overview [sciencedirect.com]

- 5. transport Polyamine : Methods and caveats... | CoLab inhibitors [colab.ws]

- 6. Polyamines: Methods and Protocols [link.springer.com]

- 7. progress on the microbial metabolism and transport of... Research [jasbsci.biomedcentral.com]

Sardomozide dihydrochloride solubility DMSO water

Solubility Data and Solution Preparation

Sardomozide dihydrochloride is soluble in both water and DMSO [1] [2]. The table below summarizes the quantitative solubility data and typical stock solution concentrations.

| Solvent | Solubility | Typical Stock Concentration | Preparation Note |

|---|---|---|---|

| DMSO | ~10 mg/mL (32.98 mM) [3] | 10 mM [3] | Clear solution formed with warming to 60°C [3] [2]. Hygroscopic; use newly opened DMSO [3]. |

| Water | ~3.85 mg/mL (12.70 mM) [3] | Information not specific | Clear solution formed with warming to 60°C [3]. |

Experimental Protocols for Stock Solution Preparation

For in vitro assays, you can prepare stock solutions using the following methodologies. Always allow the product and solvent to warm to room temperature before use.

Protocol 1: Preparation in DMSO

This is suitable for most cell-based assays, with further dilution into aqueous buffers.

- Calculation: Weigh the required mass of this compound. To prepare 1 mL of a 10 mg/mL stock solution, use 10 mg of the compound.

- Dissolution: Add the pre-warmed DMSO directly to the powder.

- Mixing: Vortex or sonicate the mixture briefly, with warming to 60°C if necessary, until a clear solution is obtained [3] [2].

- Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation [3].

This workflow outlines the key steps for preparing a DMSO stock solution:

Protocol 2: Preparation in Water

This protocol is for preparing an aqueous stock solution.

- Calculation: Weigh the required mass of this compound. For a 3.85 mg/mL stock solution, use 3.85 mg of compound per 1 mL of sterile water.

- Dissolution: Add the sterile water to the powder.

- Mixing: Vortex or sonicate the mixture briefly, with warming to 60°C if necessary, until the powder is fully dissolved and a clear solution is achieved [3].

- Storage: Prepare the aqueous solution fresh for the best results, or aliquot and store at -20°C for short-term use (e.g., one month) [3].

Application Notes for Biological Assays

- SAMDC Inhibition: this compound is a potent and selective inhibitor of S-Adenosylmethionine decarboxylase (SAMDC) with an IC₅₀ value of 5 nM [1] [3] [4]. In cell assays, treatment with 3 μM Sardomozide for 48 hours reduced intracellular SAMDC activity to 10% of control levels [3] [5].

- Cell Line Resistance: Studies have generated resistant cell lines (e.g., CHO) by chronic exposure to increasing concentrations of Sardomozide, from 0.1 μM up to 100 μM, over at least eight passages [5].

References

Sardomozide dihydrochloride storage conditions

Storage Conditions and Physical Properties

Adhering to the following storage conditions is crucial for maintaining the chemical integrity of Sardomozide dihydrochloride.

| Property | Specification |

|---|---|

| Recommended Storage Temperature | -20°C [1] [2] [3] |

| Physical Form | Solid powder [2] [3] |

| Appearance | White to off-white [2] |

| Container | Keep container tightly sealed [1] |

| Protection from | Moisture [1] [2] |

Handling and Solubility Protocols

Proper handling and reconstitution are essential for achieving reliable experimental results.

Preparation of Stock Solutions: this compound is soluble in DMSO and water.

Handling Precautions: Although not classified as hazardous, standard laboratory safety practices should be followed.

- Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious clothing [1].

- Engineering Controls: Work in areas with appropriate exhaust ventilation and have access to safety showers and eye wash stations [1].

- Spill Management: Absorb spills with a liquid-binding material (like diatomite) and decontaminate surfaces with alcohol [1].

Biological Activity and Experimental Applications

This compound (also known as CGP 48664A) is a potent and selective inhibitor that targets a key enzyme in polyamine biosynthesis [2] [3]. The following diagram illustrates its mechanism of action within the polyamine synthesis pathway.

As shown in the pathway, this compound acts by potently inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC, also known as AMD1) with an IC50 of 5 nM [2] [3]. This inhibition blocks the production of decarboxylated SAM (dcSAM), which is a critical aminopropyl group donor for the synthesis of the polyamines spermidine and spermine from putrescine [4] [3]. This disruption of polyamine homeostasis can lead to cytostasis and is the basis for its investigation in disease research [4].

Example In Vitro Experimental Protocol

The table below outlines a referenced example of how this compound has been used in a cell-based study [5].

| Parameter | Specification |

|---|---|

| Cell Line | CHO (Chinese Hamster Ovary) cells |

| Treatment Concentration | 3 µM |

| Treatment Duration | 48 hours |

| Reported Outcome | Intracellular SAMDC activity reduced to 10% of control |

When designing your own experiments, consider the following steps based on the searched literature:

- Solution Preparation: Prepare a fresh stock solution in DMSO or water, following the solubility and handling guidelines above.

- Cell Treatment: Apply the compound to cells at your desired concentration. The example above used 3 µM for 48 hours [5]. A separate study generated resistant sub-lines by chronically exposing CHO cells to increasing concentrations ranging from 0.1 µM to 100 µM over multiple passages [6].

- Analysis: Assess the effects, which can include measuring polyamine levels (e.g., via mass spectrometry or a new fluorescent reporter [4]), evaluating SAMDC enzyme activity, or analyzing downstream phenotypic outcomes like cell proliferation inhibition [3].

Key Considerations for Researchers

- Stability: The product is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

- Documentation: Always refer to the specific datasheet included with your purchased product for the most precise and batch-specific information [7].

References

- 1. Material Safety Data Sheet of this compound [abmole.com]

- 2. This compound (Synonyms: CGP 48664A) [medchemexpress.com]

- 3. CGP 48664 dihydrochloride 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Genetically encoded fluorescent reporter for polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spermidine attenuates monocrotaline-induced pulmonary ... [sciencedirect.com]

- 6. | CAS#:138794-73-7 | Chemsrc this compound [chemsrc.com]

- 7. This compound [immunomart.com]

Sardomozide dihydrochloride in vitro cell assay protocol

Introduction & Mechanism of Action

Sardomozide dihydrochloride (also known as CGP 48664A) is a potent and specific inhibitor of S-adenosylmethionine decarboxylase (SAMDC) [1] [2] [3]. SAMDC is a key enzyme in the biosynthesis of polyamines (spermidine and spermine), catalyzing the decarboxylation of S-adenosylmethionine (SAM) [4]. By inhibiting SAMDC, Sardomozide depletes intracellular levels of spermidine and spermine, thereby disrupting a metabolic pathway critical for cancer cell proliferation [3]. The compound also exhibits inhibition of polyamine oxidase [3].

Summary of Quantitative Data

The table below consolidates key quantitative information from the search results for this compound.

| Parameter | Value | Notes / Context |

|---|---|---|

| IC50 (SAMDC) | 5 nM [1] [2] [3] | Potency against the primary target. |

| Working Concentration | 3 μM [1] [2] | Used in cell assays for 48 hours. |

| Effect at 3 μM | Reduces SAMDC activity to 10% of control [1] [2] | Demonstrates effective pathway suppression in cells. |

| Solubility (DMSO) | 60 mg/mL (197.89 mM) [3] | Supplier data. |

| Solubility (Water) | 8 mg/mL [3] | Supplier data. |

Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments.

General Cell Proliferation/Viability Assay

This protocol assesses the antiproliferative effects of Sardomozide.

- Cell Lines: The compound exhibits broad-spectrum antiproliferative activity, but specific sensitive lines are not detailed in the results [3].

- Compound Preparation:

- Treatment Schedule: Treat cells for 48 hours [1] [2].

- Assessment: Measure cell viability or proliferation using standard assays (e.g., MTT, XTT, or cell counting) after the treatment period.

Intracellular SAMDC Activity Assay

This protocol measures the direct enzymatic inhibition of SAMDC within cells.

- Cell Treatment: Treat cells with 3 μM Sardomozide for 48 hours [1] [2].

- Outcome Measurement: Following treatment, harvest cells and measure the SAMDC enzyme activity in the cell lysate. The expected result is a reduction of SAMDC activity to about 10% of the control levels [1] [2].

Polyamine Pathway & Drug Mechanism

The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by Sardomozide.

Key Application Notes

- Confirmation of Activity: The strong suppression of SAMDC activity at 3 μM confirms that the compound is effectively entering cells and engaging its target [1] [2].

- Combination Studies: The literature suggests that the polyamine pathway is a metabolic vulnerability in certain cancers, such as those with MTAP deletion [4]. This provides a rationale for testing Sardomozide in genetically defined cell lines or in combination with other agents like cysteine-depriving therapies [4].

- Solubility Considerations: The compound has good solubility in DMSO and moderate solubility in water, which should be considered when preparing working solutions to avoid precipitation [3].

References

SAMDC activity assay with Sardomozide dihydrochloride

Compound Profile: Sardomozide Dihydrochloride

The table below summarizes the fundamental characteristics of this compound as a SAMDC inhibitor.

| Property | Description |

|---|---|

| Synonym(s) | CGP48664A, SAM486A, CGP 48664 dihydrochloride [1] [2] |

| CAS Number | 138794-73-7 [3] [2] |

| Molecular Formula | C({11})H({16})Cl({2})N({6}) [3] [2] |

| Molecular Weight | 303.19 g/mol [1] [3] [2] |

| Biological Target | S-Adenosylmethionine decarboxylase (SAMDC) [1] [3] [2] |

| IC(_{50}) (Cell Assay) | 5 nM [1] [3] [2] |

| Purity | >98% - 99% [1] [2] |

| Solubility | Soluble in water (≥4 mg/mL) and DMSO (≥10 mg/mL) [1] [2] |

| Storage | -20°C, sealed, and kept dry [3] [2] |

SAMDC Activity Assay Protocol

This protocol is adapted from cell-based studies using this compound to inhibit SAMDC activity [3] [2].

Materials and Reagents

- Cell Line: CHO (Chinese Hamster Ovary) cells or other relevant cell lines.

- Inhibitor Stock Solution: Prepare this compound stock at 10 mM in sterile DMSO or water. Aliquot and store at -20°C.

- Culture Medium: Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

- Equipment: Standard cell culture facility, CO(_2) incubator, centrifuge.

Experimental Procedure

- Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure 70-80% confluence at the time of treatment.

- Treatment: After cells adhere, expose them to this compound. A concentration of 3 µM for 48 hours has been shown to reduce intracellular SAMDC activity to 10% of control levels [3] [2].

- Include negative control groups: Cells treated with an equal volume of vehicle (DMSO or water).

- Harvesting: After the treatment period, wash the cells with cold PBS. Harvest cells by trypsinization or scraping, and pellet them by centrifugation.

- SAMDC Activity Measurement:

- Lyse the cell pellet using a suitable lysis buffer.

- Clarify the lysate by centrifugation.

- Use the supernatant to measure SAMDC activity. A common method involves monitoring the release of (^{14})CO(_2) from S-adenosyl-L-[carboxy-(^{14})C]methionine. The specific assay conditions (buffer, pH, reaction time) will depend on the established protocol for your cell type.

- Data Analysis: Calculate SAMDC activity in treated samples as a percentage of the vehicle control activity. The IC(_{50}) value can be determined by treating cells with a range of inhibitor concentrations and fitting the resulting activity data to a dose-response curve.

Biological Context and Pathways

This compound targets a critical step in polyamine synthesis. The following diagram illustrates its role in the polyamine biosynthesis pathway, which is crucial for cellular growth and a target in cancer and disease research.

Diagram 1: Sardomozide inhibits the polyamine biosynthesis pathway. The diagram shows that this compound (red octagon) potently and selectively inhibits the enzyme S-adenosylmethionine decarboxylase (SAMDC). This blockade prevents the synthesis of decarboxylated SAM, which is a critical aminopropyl group donor for the formation of spermidine and spermine from putrescine, thereby disrupting the entire polyamine synthesis cascade [1] [3] [2].

Research Applications and Notes

- Key Findings: Treatment with 3 µM Sardomozide for 48 hours reduces intracellular SAMDC activity to about 10% of control levels, effectively depleting downstream polyamines [3] [2].

- Research Use: This compound is an excellent tool for investigating the physiological roles of polyamines in processes like cell growth, proliferation, and response to stress. It has been used to study polyamine function in various cell models [3].

- Handling Note: this compound is intended for research use only and is not for human consumption [2].

References

Sardomozide dihydrochloride solubility and stock solution preparation

Basic Chemical and Solubility Profile

The table below summarizes the fundamental chemical identity and key solubility data for Sardomozide dihydrochloride.

| Property | Details |

|---|---|

| CAS Number | 138794-73-7 [1] [2] [3] |

| Molecular Formula | C({11})H({16})Cl({2})N({6}) [1] [4] [5] |

| Molecular Weight | 303.19 g/mol [1] [2] [4] |

| Synonyms | CGP 48664A [1] [2] |

| Solubility in DMSO | ~10-60 mg/mL (warmed) [1] [2] [3] |

| Solubility in Water | ~4-8 mg/mL (warmed) [2] [4] |

| Solubility in Ethanol | Insoluble [2] |

Biological Activity and Mechanism

This compound is a potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the biosynthesis of polyamines, with an IC(_{50}) of 5 nM [1] [2] [4]. By inhibiting SAMDC, it depletes intracellular levels of spermidine and spermine, thereby disrupting vital cellular processes and leading to the inhibition of tumor cell proliferation [3]. It also exhibits activity as an inhibitor of polyamine oxidase [2].

The following diagram illustrates its mechanism of action within the polyamine biosynthesis pathway:

Preparation of Stock Solutions

For in vitro assays, stock solutions are typically prepared in DMSO or water. The table below compares common preparation methods.

| Solvent | Concentration | Preparation Method & Notes |

|---|---|---|

| DMSO | 10 - 60 mg/mL | Dissolve the powder in DMSO with warming (up to 60°C) and brief sonication to aid dissolution [1] [2]. Note: DMSO is hygroscopic; use freshly opened solvent and store stock solutions properly [1]. |

| Water | 4 - 8 mg/mL | Dissolve the powder in pure water with warming (up to 60°C) and brief sonication [1] [2]. |

General Protocol for 10 mM DMSO Stock Solution

- Weigh out 3.03 mg of this compound powder.

- Transfer the powder to a 1 mL volumetric vial.

- Add 1 mL of anhydrous DMSO to the vial.

- Warm the mixture to 60°C and briefly sonicate until a clear solution is obtained [1].

- Aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vitro Cell Culture Protocol

This protocol is adapted from published studies using this compound to inhibit SAMDC activity in cultured cells [1] [4].

Objective: To reduce intracellular SAMDC activity and inhibit cancer cell proliferation.

Materials:

- This compound stock solution (e.g., 10 mM in DMSO).

- Appropriate cell culture medium and supplements.

- Cancer cell line of interest (e.g., CHO, SK MEL-24, L1210 cells).

Workflow:

- Prepare Treatment Media: Dilute the stock solution into the complete cell culture medium to achieve the desired final concentration (e.g., 0.1 µM to 3 µM). Include a vehicle control containing the same volume of DMSO without the compound.

- Treat Cells: Replace the medium on your cells (typically at 50-70% confluence) with the freshly prepared treatment or control media.

- Incubate: Maintain the cells in the treated media for the duration of the experiment. Literature reports treatment periods of 48 to 96 hours to observe significant reduction in SAMDC activity and polyamine depletion [1] [3] [4].

- Assay: Proceed with your downstream assays, such as:

- SAMDC Activity Assay: Measure remaining enzyme activity in cell lysates.

- Polyamine Analysis: Quantify spermidine and spermine levels (e.g., by HPLC).

- Proliferation/Viability Assays: Use MTT, XTT, or direct cell counting to assess growth inhibition.

Expected Outcomes:

- Treatment with 3 µM Sardomozide for 48 hours can reduce intracellular SAMDC activity to 10% of control levels [1] [4].

- Significant downregulation of spermidine and spermine occurs over several days of treatment [3].

Critical Experimental Considerations

- Storage: Store the powder desiccated at -20°C. Aliquot and store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles [1] [3].

- Solvent Tolerance: When adding small volumes of DMSO stock to cell cultures, ensure the final DMSO concentration is well-tolerated by your cells (typically ≤0.1%).

- Handling: This product is intended for research purposes only and is not for human consumption [1] [4].

The following diagram outlines the key experimental steps from preparation to analysis:

References

- 1. This compound (Synonyms: CGP 48664A) [medchemexpress.com]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. CGP 48664 dihydrochloride 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. ( Sardomozide 2HCl; CGP...) dihydrochloride Sardomozide [abmole.com]

- 5. This compound | CAS#:138794-73-7 [chemsrc.com]

Sardomozide dihydrochloride treatment concentration for cancer cells

Quantitative Data on Sardomozide Treatment

The table below summarizes the key quantitative information available for Sardomozide (also known as CGP 48664A) from the search results.

| Parameter | Value | Context / Cell Line | Source |

|---|---|---|---|

| IC₅₀ (SAMDC) | 5 nM | Cell-based assay | [1] [2] |

| Common In Vitro Treatment Concentration | 3 μM | Reduces intracellular SAMDC activity to 10% of control after 48 h | [1] [2] |

| Chronic Exposure for Resistance Studies | 0.1 μM to 100 μM | CHO cells; used to generate a panel of resistant sublines over at least eight passages | [2] |

Mechanism of Action and Experimental Workflow

Sardomozide is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the polyamine biosynthesis pathway [1] [2]. The following diagram illustrates how it disrupts polyamine metabolism.

Based on its mechanism, here is a generalized experimental workflow you can adapt for studying Sardomozide in cancer cell models:

Detailed Experimental Protocol

Here is a sample protocol for a 48-hour Sardomozide treatment assay, based on the information found [1] [2].

Materials

- Cell Line: Chinese Hamster Ovary (CHO) cells are referenced in the literature [2]. You should select cancer cell lines relevant to your research.

- Compound: Sardomozide dihydrochloride (HY-13746B, MedChemExpress) [1].

- Vehicle: DMSO. The maximum final DMSO concentration in culture media should not exceed 0.1-0.5% to avoid cytotoxicity.

- Equipment: Standard cell culture equipment (CO₂ incubator, biosafety cabinet, centrifuge), hemocytometer or automated cell counter, multi-channel pipettes, 96-well plates, plate reader.

Procedure

Cell Seeding:

- Harvest exponentially growing cells and prepare a single-cell suspension.

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for your cell line to ensure 70-80% confluency at the end of the assay.

- Incub the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

Drug Preparation and Treatment:

- Prepare a 10 mM stock solution of this compound in DMSO [1].

- Serially dilute the stock in complete culture medium to create 2X working solutions. A suggested range is 0.2 µM to 200 µM, ensuring the final DMSO concentration is consistent across all wells (including vehicle control).

- After 24 hours, carefully remove 100 µL of the old medium from each well and add 100 µL of the 2X drug-working solutions. The final Sardomozide concentrations will now range from 0.1 µM to 100 µM, with a key test concentration of 3 µM.

- Include a vehicle control (medium with equivalent DMSO, no drug) and a blank control (medium only, no cells).

Incubation:

Endpoint Analysis:

- Cell Viability: Perform an MTT or CCK-8 assay according to the manufacturer's instructions. Measure the absorbance with a plate reader.

- Morphological Assessment: Observe and photograph cells under a phase-contrast microscope. Look for changes like the reported inhibition of vacuole formation in CHO cells treated with Sardomozide and DENSPM [1].

- Downstream Analysis: For mechanistic studies, you can measure polyamine levels (e.g., spermidine, spermine) via HPLC-MS or assess SAMDC activity.

Important Considerations & Future Research

- Limited Peer-Reviewed Data: The information available in the current search results is primarily from a chemical supplier's website and foundational research papers. A thorough literature search for studies using Sardomozide in your specific cancer model is highly recommended.

- Cell Line Variability: The effective concentration can vary significantly depending on the cell line, its inherent polyamine dependence, and the duration of exposure. The 3 µM concentration is a starting point that requires empirical validation.

- Combination Therapy: One study suggests that Sardomozide can alter cellular response to other polyamine-targeting agents like DENSPM [1]. This indicates its potential use in combination treatment strategies, which is a key area for further investigation.

References

polyamine depletion protocol using Sardomozide

Sardomozide Application Notes & Protocol

Compound Profile and Mechanism of Action

Sardomozide dihydrochloride is a potent, second-generation inhibitor of human AdoMetDC [1].

- Target Enzyme: S-Adenosylmethionine decarboxylase (AdoMetDC or AMD1).

- Primary IC₅₀: 5 nM against AdoMetDC [2].

- Mechanism: It inhibits the formation of decarboxylated S-adenosylmethionine (dcAdoMet), which is the aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine. This leads to the depletion of intracellular spermidine and spermine [3] [1].

- Additional Activity: Sardomozide is also a known inhibitor of polyamine oxidase [2].

The following diagram illustrates how Sardomozide disrupts the polyamine biosynthesis pathway.

Key Experimental Parameters and Quantitative Data

The table below summarizes critical information for designing experiments with Sardomozide.

| Parameter | Details & Recommended Values | Notes / Context |

|---|---|---|

| Primary Target & IC₅₀ | AdoMetDC (AMD1); 5 nM [2] | Confirmed potency in enzymatic assays. |

| Working Concentrations | Low µM range (e.g., 1-10 µM) for cell culture [3]. | A 5 µM dose was effective in K562 human myeloid leukemia cells [3]. |

| Solubility | DMSO: 60 mg/mL (197.89 mM) [2]. Water: 8 mg/mL [2]. | For in vitro work, a DMSO stock is standard. | | Stock Solution | 60 mM in DMSO [2]. | Aliquot and store at -20°C. Avoid freeze-thaw cycles. | | Treatment Duration | 24-96 hours [3]. | Dependent on cell type and assay endpoint. |

Detailed Cell Culture Protocol

This protocol outlines the steps for inducing polyamine depletion in mammalian cell lines using Sardomozide.

Workflow: Polyamine Depletion with Sardomozide in Cell Culture

Procedure:

Preparation of Sardomozide Stock Solution

- Prepare a 60 mM stock solution by dissolving this compound in high-quality, sterile DMSO [2].

- Vortex thoroughly until fully dissolved.

- Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or below.

Cell Seeding

- Seed cells in an appropriate culture medium at the desired density in multi-well plates or culture flasks. Allow cells to adhere and stabilize for 12-24 hours (if applicable) before treatment.

Treatment with Sardomozide

- Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final working concentration (typically 1-10 µM). The final concentration of DMSO in the medium should not exceed 0.1% (v/v).

- Critical Controls:

- Vehicle Control: Treat cells with 0.1% DMSO only.

- Rescue Control: Co-treat with Sardomozide and a polyamine (e.g., 5 µM spermidine) to confirm that observed phenotypes are due to on-target polyamine depletion [3].

Incubation and Phenotype Observation

- Incubate cells for the desired duration (24-96 hours) under standard conditions (37°C, 5% CO₂).

- As a cytostatic agent, Sardomozide may inhibit proliferation without causing immediate cell death [3].

Downstream Assays After incubation, you can proceed with various functional assays to assess the effects of polyamine depletion.

- Viability/Proliferation: Assess using assays like MTT, CellTiter-Glo, or by direct cell counting.

- Ferroptosis Sensitivity: Treat Sardomozide-pre-sensitized cells with a GPX4 inhibitor (e.g., RSL3 or ML162, at ~100-500 nM) to induce synthetic lethal cell death. Measure cell death via Sytox Green or other viability dyes [3].

- Polyamine Level Quantification: Validate depletion using targeted LC-MS/MS to measure putrescine, spermidine, and spermine levels [3] [4].

- Immune Cell Polarization: Differentiate naïve CD4+ T-cells under Th1/Th2/Th17/Treg conditions in the presence of Sardomozide and analyze cytokine profiles via flow cytometry (e.g., IFNγ, IL-17A) [5].

Key Considerations for Experimental Design

- Cytostatic vs. Cytotoxic Effects: Sardomozide monotherapy often induces cytostasis. For robust cell death, consider combination strategies, such as co-inhibition of GPX4 to induce ferroptosis or co-inhibition of polyamine transport [3] [5].

- Cell-Type Variability: Sensitivity varies significantly. Cancer cells with dysregulated polyamine metabolism (e.g., MYCN-amplified neuroblastoma) are often more vulnerable [4].

- Rescue Experiments: Always include a spermidine rescue control to confirm the on-target specificity of Sardomozide in your experimental system [3].

- Handling and Stability: While Sardomozide is stable as a powder, protect stock solutions from light and moisture.

References

- 1. Repurposing Clinical Drugs as AdoMetDC Inhibitors Using the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. Polyamines buffer labile iron to suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reprogramming neuroblastoma by diet-enhanced ... [nature.com]

- 5. Polyamine Depletion Strategies in Cancer - PubMed Central [pmc.ncbi.nlm.nih.gov]

Sardomozide dihydrochloride in anticancer research applications

Quantitative Profile of Sardomozide Dihydrochloride

The table below consolidates the core quantitative and descriptive data available from the search results.

| Parameter | Details |

|---|---|

| CAS Number (Parent) | 149400-88-4 [1] |

| Molecular Formula | C₁₁H₁₄N₆ · 2HCl [1] |

| Molecular Weight | 303.19 g/mol [1] |

| Target Enzyme | S-Adenosylmethionine Decarboxylase (SAMDC or AMD1) [1] [2] |

| Mechanism of Action | Potent and selective inhibition of SAMDC, a key enzyme in the polyamine biosynthesis pathway [1]. |

| IC₅₀ Value | 5 nM [1] |

| Purity | 98% [1] |

| Solubility | Soluble in water and DMSO [1] |

| Research Applications | - Investigation of polyamine metabolism in cancer [3] [1].

- Used in vivo (rat models) to study diseases like Pulmonary Arterial Hypertension (PAH) [2]. |

The Polyamine Pathway and Sardomozide's Role

Sardomozide exerts its effects by inhibiting a critical step in the synthesis of spermidine and spermine. The following diagram illustrates this metabolic pathway and the point of inhibition.

References

Comprehensive Application Notes and Protocols: Sardomozide Dihydrochloride as a SAMDC Inhibitor in Leukemia Research

Introduction to Sardomozide Dihydrochloride and SAMDC Inhibition

This compound (also known as CGP 48664A) represents a critical research tool in the investigation of polyamine metabolism in hematological malignancies. This potent and selective inhibitor of S-adenosylmethionine decarboxylase (SAMDC) exhibits nanomolar potency with an IC₅₀ of 5 nM, making it one of the most effective compounds for targeting this key enzyme in the polyamine biosynthesis pathway [1] [2]. The compound has demonstrated significant potential in studies of acute lymphoblastic leukemia (ALL), particularly in contexts where metabolic reprogramming creates dependencies on polyamine biosynthesis.

The molecular formula of this compound is C₁₁H₁₆Cl₂N₆, with a molecular weight of 303.19 g/mol [2]. It is characterized by high purity (98-99.73%) and solubility in both water (3.85 mg/mL) and DMSO (10 mg/mL), facilitating its use in various experimental systems [1] [2]. These properties make it suitable for a wide range of research applications, from in vitro cell culture studies to in vivo animal models of leukemia.

Compound Properties and Formulation

Chemical and Physical Characteristics

Table 1: Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 138794-73-7 (dihydrochloride); 149400-88-4 (parent) |

| Molecular Formula | C₁₁H₁₆Cl₂N₆ |

| Molecular Weight | 303.19 g/mol |

| Purity | 98-99.73% |

| Appearance | White to off-white solid |

| Solubility in Water | 3.85 mg/mL (12.70 mM) |

| Solubility in DMSO | 10 mg/mL (32.98 mM) |

| Storage Conditions | -20°C, sealed, away from moisture |

Formulation and Storage Protocols

Stock Solution Preparation: For in vitro applications, prepare a 10 mM stock solution by dissolving 3.03 mg of this compound in 1 mL of DMSO. The solution should be gently warmed to 60°C and sonicated to ensure complete dissolution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months [2].

Working Solution Preparation: For cellular assays, dilute the stock solution in appropriate cell culture medium to achieve the desired final concentration. Typical working concentrations range from 100 nM to 10 μM, depending on the specific application. It is recommended to use the working solution immediately after preparation.

For in vivo studies, several formulation approaches can be employed [2]:

- Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline

- Protocol 2: 10% DMSO + 90% (20% SBE-β-CD in saline) - forms a suspension suitable for oral and intraperitoneal administration

- Protocol 3: 10% DMSO + 90% corn oil - provides a clear solution for longer-term dosing studies

Metabolic Context and Mechanism of Action

Polyamine Biosynthesis Pathway

Sardomozide exerts its effects through precise inhibition of S-adenosylmethionine decarboxylase (SAMDC), a crucial enzyme in the polyamine biosynthesis pathway. The diagram below illustrates this metabolic pathway and Sardomozide's mechanism of action:

Figure 1: Polyamine Biosynthesis Pathway and Sardomozide Inhibition Mechanism. SAMDC converts SAM to dcSAM, which provides aminopropyl groups for spermidine and spermine synthesis from putrescine. Sardomozide specifically inhibits SAMDC, disrupting polyamine production.

Metabolic Vulnerabilities in Leukemia

Recent research has revealed that certain leukemia subtypes develop specific metabolic dependencies that can be therapeutically exploited. In B-cell acute lymphoblastic leukemia (B-ALL) cells bearing the KRAS-G12D mutation, metabolic rewiring creates a particular vulnerability to polyamine pathway inhibition [3]. These cells demonstrate:

- Enhanced methionine and arginine catabolism to support polyamine and proline biosynthesis respectively

- Increased consumption of methionine and arginine from the extracellular environment

- Severe growth compromise under conditions of methionine and arginine deprivation

- Selective sensitivity to polyamine biosynthesis inhibition

This metabolic reprogramming makes KRAS-G12D mutant B-ALL cells exceptionally dependent on continuous polyamine synthesis, thereby creating a therapeutic opportunity for SAMDC inhibitors like Sardomozide [3].

Experimental Protocols

SAMDC Activity Assay

Purpose: To measure the inhibition of SAMDC activity in leukemia cells following Sardomozide treatment.

Materials:

- This compound stock solution (10 mM in DMSO)

- Target leukemia cell lines (e.g., Reh B-ALL cells, BaF3 pro-B cells)

- Appropriate cell culture medium

- SAMDC activity assay kit or components for radioactive assay

- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

- Microcentrifuge and water bath

Procedure:

- Cell Treatment: Seed cells at 5 × 10⁴ cells/mL in 6-well plates and treat with Sardomozide at concentrations ranging from 100 nM to 10 μM for 48 hours. Include DMSO-only treated cells as control.

- Cell Harvesting: Collect cells by centrifugation at 500 × g for 5 minutes and wash twice with ice-cold PBS.

- Cell Lysis: Resuspend cell pellets in 100 μL of lysis buffer and incubate on ice for 30 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C to remove insoluble material.

- SAMDC Activity Measurement:

- Use 50 μg of total protein from cell lysates for SAMDC activity determination

- Follow manufacturer's instructions for commercial SAMDC activity kits

- Alternatively, implement a radioactive decarboxylation assay using S-adenosyl-L-[1-¹⁴C]methionine as substrate

- Measure liberated ¹⁴CO₂ by scintillation counting

- Data Analysis: Express SAMDC activity as percentage of control untreated cells. Calculate IC₅₀ values using non-linear regression analysis.

Expected Results: Treatment with 3 μM Sardomozide for 48 hours typically reduces intracellular SAMDC activity to approximately 10% of control levels [2].

Cell Viability and Proliferation Assays

Purpose: To evaluate the effects of Sardomozide on leukemia cell growth and viability under various nutrient conditions.

Table 2: Protocol for Assessing Sardomozide Sensitivity in Nutrient-Limited Conditions

| Step | Parameter | Specifications |

|---|---|---|

| 1. Cell Preparation | Cell Lines | Reh (KRAS-G12D mutant), BaF3, CEM, KOPN8 |

| Seeding Density | 5 × 10⁴ cells/mL | |

| 2. Media Conditions | Normal Nutrient | Complete RPMI-1640 |

| Low Nutrient | RPMI-1640 with low glucose and amino acids | |

| Plasma-like | Human Plasma-Like Medium (HPLM) | |

| Amino Acid-Depleted | Specific depletion of Met and/or Arg | |

| 3. Drug Treatment | Concentration Range | 100 nM - 10 μM Sardomozide |

| Duration | 48-96 hours | |

| 4. Assessment | Viability Assay | MTT or WST-1 assay |

| Apoptosis Measurement | Annexin V/PI staining and flow cytometry | |

| Cell Counting | Trypan blue exclusion every 24 hours |

Procedure:

- Prepare experimental media with varying nutrient conditions as outlined in Table 2.

- Seed cells in 96-well plates at 5 × 10⁴ cells/mL in 100 μL of the respective media.

- Treat cells with Sardomozide at the indicated concentrations in triplicate for each condition.

- Incubate cells for 48-96 hours at 37°C in a humidified 5% CO₂ incubator.

- Assess viability at 24-hour intervals using MTT or WST-1 assays according to manufacturer's instructions.

- For apoptosis assessment, harvest cells after 48 hours of treatment and stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry within 1 hour.

Key Considerations:

- KRAS-G12D mutant cells typically show enhanced sensitivity to Sardomozide under low nutrient conditions [3]

- Pay particular attention to methionine and arginine levels in the media, as Sardomozide efficacy is enhanced under deprivation of these amino acids

- Include appropriate controls for off-target effects of DMSO (typically keep final concentration below 0.1%)

Research Applications and Findings

Therapeutic Potential in KRAS-Mutant B-ALL

The most promising application of Sardomozide emerges in the context of KRAS-G12D mutant B-cell acute lymphoblastic leukemia. Research findings demonstrate [3]:

- Selective cytotoxicity against KRAS-G12D mutant B-ALL cells compared to wild-type counterparts

- Synergistic effects with methionine and arginine deprivation

- Enhanced apoptosis induction in mutant cells under amino acid starvation conditions

- Metabolic synthetic lethality whereby the KRAS mutation creates dependency on polyamine biosynthesis

The experimental workflow below illustrates how to identify and target this vulnerability:

Figure 2: Experimental Workflow for Targeting KRAS-G12D Metabolic Vulnerability. The KRAS mutation drives metabolic rewiring that creates dependency on polyamine biosynthesis, which can be targeted with Sardomozide resulting in selective killing of mutant cells.

Combination Therapy Strategies

Emerging research suggests several promising combination approaches:

- Amino acid depletion therapies: Combining Sardomozide with methioninase or arginine deiminase

- Polyamine transport inhibition: Using polyamine transport system inhibitors to prevent compensatory uptake of extracellular polyamines

- Conventional chemotherapeutics: Sequential or concurrent administration with cytarabine or asparaginase

- mTOR pathway modulation: Careful consideration of mTOR inhibitors, as they may unexpectedly promote in vivo growth of KRAS-G12D B-ALL cells in some contexts [3]

Technical Specifications and Data Summary

Quantitative Data Summary

Table 3: Summary of Key Experimental Findings with Sardomozide in Leukemia Models

| Parameter | Value/Effect | Experimental Context |

|---|---|---|

| IC₅₀ (SAMDC Inhibition) | 5 nM | Enzyme activity assay |

| SAMDC Activity Reduction | 90% reduction (to 10% of control) | 3 μM, 48-hour treatment in CHO cells |

| KRAS-G12D Selectivity | Enhanced sensitivity under low nutrients | Reh and BaF3 B-ALL cells |

| Amino Acid Dependency | Increased vulnerability to Met/Arg deprivation | KRAS-G12D mutant vs control cells |

| Apoptosis Induction | Greater extent in mutant cells | Amino acid starvation conditions |

| In Vivo Efficacy | Reduced polyamine synthesis | Preclinical leukemia models |

Usage Considerations and Limitations

Stability and Storage: this compound is stable for at least 6 months when stored properly at -20°C in sealed containers protected from moisture. Repeated freeze-thaw cycles should be avoided as they may reduce compound efficacy.

Cell Line Variability: Response to Sardomozide varies significantly depending on:

- Genetic background (KRAS mutation status)

- Metabolic dependencies of specific cell lines

- Extracellular nutrient availability

- Expression levels of polyamine transport systems

Off-Target Effects: While Sardomozide is highly selective for SAMDC at lower concentrations (≤1 μM), higher concentrations (≥10 μM) may produce off-target effects. Appropriate concentration ranges and controls should be established for each experimental system.

Conclusion and Future Perspectives

This compound represents a valuable research tool for investigating polyamine metabolism in leukemia and exploiting metabolic vulnerabilities for therapeutic purposes. The compound's nanomolar potency and well-characterized mechanism make it particularly useful for studying SAMDC inhibition in hematological malignancies.

The most promising research direction involves targeting KRAS-mutant acute lymphoblastic leukemia, where metabolic rewiring creates specific dependence on polyamine biosynthesis. Future studies should explore optimized combination regimens with amino acid depletion strategies, polyamine transport inhibitors, and conventional chemotherapeutics.

Additionally, the relationship between mTOR signaling and polyamine metabolism in leukemia warrants further investigation, given the complex interplay between these pathways in regulating cell growth and proliferation. As research advances, Sardomozide may serve as both a mechanistic probe and a potential therapeutic candidate for specific genetic subtypes of leukemia.

References

Sardomozide dihydrochloride research use only protocols

Application Notes: Sardomozide Dihydrochloride

This compound (also known as CGP 48664A) is a potent, cell-permeable inhibitor that targets the polyamine biosynthesis pathway. Its primary mechanism of action is the potent inhibition of S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC), a rate-limiting enzyme in the synthesis of spermidine and spermine, with an IC₅₀ of 5 nM [1] [2] [3]. By inhibiting SAMDC, Sardomozide depletes intracellular levels of decarboxylated S-adenosylmethionine (dcAdoMet), which is essential for propylamine group donation, thereby disrupting polyamine homeostasis and leading to anti-proliferative effects [4]. Some sources also indicate it acts as a potent inhibitor of polyamine oxidase [3]. This makes it a valuable tool for studying polyamine biology in the context of cancer research, cellular aging, and neurological diseases [5].

Experimental Protocols

In Vitro Cell-Based Assay for Antiproliferative Activity

This protocol is designed to assess the impact of Sardomozide on cell growth and SAMDC activity in a cultured cell model.

Key Reagents:

- This compound (e.g., HY-13746B from MedChemExpress) [2]

- Appropriate cell line (e.g., CHO cells, U-2OS cells, or other relevant cancer cell lines) [1] [5]

- Complete cell culture medium

- Dimethyl sulfoxide (DMSO), for compound dissolution [2]

- Phosphate-Buffered Saline (PBS)

- Difluoromethylornithine (DFMO), as a complementary polyamine pathway inhibitor [5]

- Exogenous spermidine (e.g., 5 μM) for rescue experiments [5]

Preparation of Stock Solution:

Procedure:

- Cell Seeding: Seed cells into multi-well plates at an optimal density for logarithmic growth and allow them to adhere overnight.

- Compound Treatment: Treat cells with a range of Sardomozide concentrations (e.g., from 0.1 μM up to 100 μM) for a desired duration (e.g., 48-90 hours) [1] [5]. Include a vehicle control (DMSO at the same concentration as treated groups).

- Optional Co-treatment: For pathway analysis, include groups co-treated with other modulators like DFMO (1 mM) or spermidine (5 μM) [5].

- Viability Assessment: At the endpoint, measure cell viability using standard assays (e.g., MTT, ATP-lite).

- Activity Analysis: To directly measure SAMDC inhibition, harvest cells after treatment (e.g., with 3 μM Sardomozide for 48 hours) and analyze intracellular SAMDC activity, which can be reduced to ~10% of control levels [1].

Data Analysis:

- Normalize viability data to the vehicle control to determine the percentage of growth inhibition.

- Calculate the IC₅₀ value for anti-proliferative effects.

- For SAMDC activity, express the results as a percentage of the activity in control cells.

Protocol for Use with a Genetically Encoded Polyamine Reporter

This method leverages a recent technological advance to measure dynamic changes in polyamine levels in live cells in response to Sardomozide treatment [5].

Key Reagents:

Procedure:

- Cell Preparation: Seed cells expressing the polyamine reporter and induce reporter expression with doxycycline for a defined window [5].

- Inhibition: Treat cells with this compound at your desired concentration.

- Imaging and Analysis: After an appropriate incubation period, image live cells using a fluorescence microscope to capture both mCherry and eYFP signals.

- Quantification: Calculate the frameshift efficiency (F) as the ratio of eYFP to mCherry fluorescence intensity for each cell. Normalize this ratio (F/F₀) to the average ratio from untreated control cells to report on relative polyamine levels [5].

Data Summary Tables

Table 1: Biochemical and Physicochemical Profile of this compound

| Property | Value / Description |

|---|---|

| Target | S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC) [1] [2] [3] |

| IC₅₀ | 5 nM [1] [2] [3] |

| Primary Mechanism | Inhibition of decarboxylated AdoMet (dcAdoMet) production, disrupting spermidine and spermine synthesis [4] |

| Secondary Activity | Potent inhibitor of polyamine oxidase [3] |

| CAS Number | 138794-73-7 [2] |

| Molecular Formula | C₁₁H₁₆Cl₂N₆ [2] [3] |

| Molecular Weight | 303.19 g/mol [2] [3] |

| Solubility (DMSO) | ~60 mg/mL (197.89 mM) [3] |

| Solubility (Water) | ~8 mg/mL [3] |

Table 2: Example Experimental Parameters from Literature

| Application | Cell Line | Concentration | Duration | Key Outcome |

|---|---|---|---|---|

| SAMDC Inhibition | CHO | 3 μM | 48 h | Reduced intracellular SAMDC activity to 10% of control [1] |

| Polyamine Depletion | U-2OS (with reporter) | Not Specified | Not Specified | Measurable decrease in reporter-derived polyamine levels [5] |